

Application Notes and Protocols for 4-(5-Ethylpyridin-2-yl)benzoic acid

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Compound of Interest

Compound Name: 4-(5-Ethylpyridin-2-yl)benzoic acid

Cat. No.: B12485588

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to **4-(5-Ethylpyridin-2-yl)benzoic acid**, a phenylpyridine derivative. While a specific Safety Data Sheet (SDS) for this compound is not readily available, this guide compiles representative safety information based on closely related structures, such as benzoic acid and other pyridine-containing carboxylic acids. The primary application highlighted is its potential role as a synthetic intermediate in the manufacturing of pharmaceutically active compounds, drawing a direct line to the synthesis of the anti-diabetic drug, pioglitazone.

Safety and Handling Information

Given the absence of a dedicated SDS for **4-(5-Ethylpyridin-2-yl)benzoic acid**, a conservative approach to handling is recommended, guided by the safety profiles of analogous compounds. The following table summarizes the key hazards and precautionary measures.

Table 1: Representative Safety Data

Hazard Category	GHS Classification (Representative)	Precautionary Statements (Representative)
Acute Toxicity, Oral	Category 4: Harmful if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation	Category 2: Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation	Category 1: Causes serious eye damage.	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Specific Target Organ Toxicity (Single Exposure)	Category 3: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Physicochemical Properties

The following table outlines the computed physicochemical properties of **4-(5-Ethylpyridin-2-yl)benzoic acid**.

Table 2: Physicochemical Data

Property	Value
Molecular Formula	C ₁₄ H ₁₃ NO ₂
Molecular Weight	227.26 g/mol
XLogP3-AA	2.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	3

Applications in Drug Discovery and Development

The primary documented relevance of the 4-(5-ethylpyridin-2-yl) moiety is its incorporation into the structure of pioglitazone, a thiazolidinedione anti-diabetic agent. While **4-(5-Ethylpyridin-2-yl)benzoic acid** itself is not a direct precursor, its corresponding alcohol, 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in several patented synthetic routes to pioglitazone.^{[1][2]} This suggests that **4-(5-Ethylpyridin-2-yl)benzoic acid** could be a valuable starting material, requiring a reduction of the carboxylic acid to the alcohol to enter the synthetic pathway.

Derivatives of benzoic acid have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[3][4][5][6]} For instance, certain benzoic acid derivatives have been studied as inhibitors of protein kinase CK2 and histone deacetylases (HDACs), both of which are important targets in cancer therapy.^{[6][7]}

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a Key Intermediate for Pioglitazone

This protocol describes the synthesis of a key aldehyde intermediate for pioglitazone, starting from 2-(5-ethylpyridin-2-yl)ethanol, which can be obtained by the reduction of **4-(5-Ethylpyridin-2-yl)benzoic acid**.

Materials:

- 2-(5-ethylpyridin-2-yl)ethanol
- 4-Hydroxybenzaldehyde
- Toluene
- Triethylamine
- Methanesulfonyl chloride (Mesyl chloride)
- Water
- Round-bottom flask
- Magnetic stirrer
- Cooling bath
- Separatory funnel
- Rotary evaporator

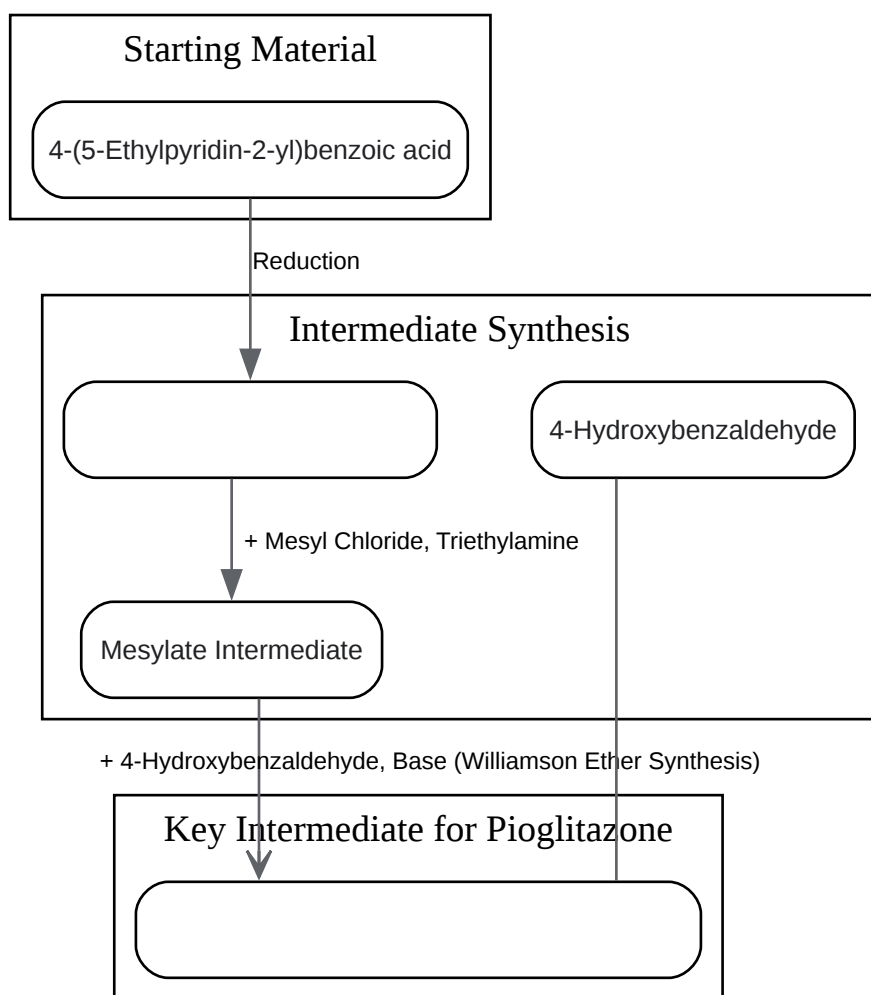
Procedure:

- To a mixture of 2-(5-ethylpyridin-2-yl)ethanol (10 g) and toluene (8 ml), add triethylamine (8.5 g).[5]
- Cool the mixture to -5 to -10 °C using a cooling bath.[5]
- Slowly add a solution of mesyl chloride (10 g in 20 ml of toluene) while maintaining the temperature of the reaction mixture.[5]

- After the addition is complete, continue to stir the reaction mixture at this temperature for a designated period (e.g., 1-2 hours) to ensure the formation of the mesylate intermediate.
- In a separate flask, prepare a solution of 4-hydroxybenzaldehyde and a suitable base (e.g., sodium hydroxide or potassium carbonate) in a polar solvent.
- Add the previously prepared mesylate solution to the 4-hydroxybenzaldehyde solution.
- Heat the reaction mixture to facilitate the Williamson ether synthesis. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and perform an aqueous workup. This typically involves washing with water and brine to remove inorganic byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.
- The crude product can be purified by column chromatography to yield the pure aldehyde.

Visualizations

Diagram 1: Synthetic Pathway to a Pioglitazone Intermediate



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Caption: Synthetic route from **4-(5-Ethylpyridin-2-yl)benzoic acid** to a key aldehyde intermediate for pioglitazone synthesis.

Diagram 2: Logical Relationship for Application



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Caption: Logical flow from the subject compound to its potential applications in drug development.

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